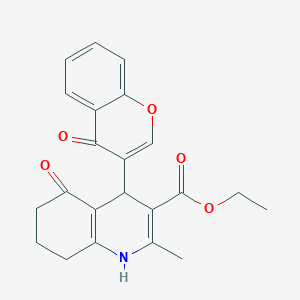![molecular formula C12H18N2O4 B5176206 methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate is a chemical compound that belongs to the class of bicyclic β-lactams. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in various physiological processes. This inhibition leads to an increase in the concentration of certain neurotransmitters, such as acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
Methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can have various effects on the body, including improved memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate in lab experiments is its potential antibacterial and antifungal properties. It can be used to test the efficacy of various antibiotics and antifungal agents, as well as to study the mechanisms of bacterial and fungal growth. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound, as it can be harmful if ingested or inhaled.
Direcciones Futuras
There are several future directions for research involving methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate. One area of research is the development of new antibacterial and antifungal agents based on the structure of this compound. Another area of research is the study of its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Métodos De Síntesis
The synthesis of methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate can be achieved through the reaction of 2,5-dimethylpyrazine with ethyl 2-oxoacetate in the presence of a Lewis acid catalyst. The reaction proceeds through a cascade process involving the formation of a bicyclic intermediate, which is then converted to the final product through a ring-opening reaction. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
Methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
methyl 2-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11-4-13-5-12(2,10(11)17)7-14(6-11)8(15)9(16)18-3/h13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXDILFSHNDOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)C(=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5176127.png)

![N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5176137.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5176147.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5176162.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5176173.png)
![11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5176180.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)